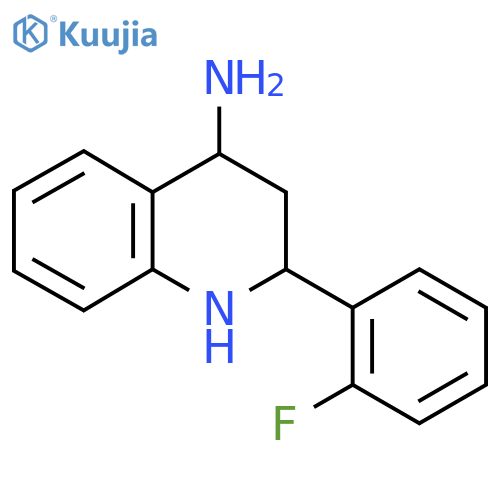Cas no 1956371-89-3 (2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine)
2-(2-フルオロフェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、フッ素置換基を有するテトラヒドロキノリン誘導体であり、医薬品中間体や有機合成における重要な構造単位として注目されています。その特徴的な構造は、生体活性化合物の開発において高い潜在性を示し、特に中枢神経系関連の薬理研究において有用性が報告されています。フッ素原子の導入により分子の脂溶性が調整され、代謝安定性の向上が期待できる点が特長です。また、キノリン骨格とアミン官能基の組み合わせにより、多様な分子修飾が可能であり、創薬化学の分野で幅広い応用が検討されています。

1956371-89-3 structure
商品名:2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE
- 1956371-89-3
- 4-Quinolinamine, 2-(2-fluorophenyl)-1,2,3,4-tetrahydro-
- 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
-
- インチ: 1S/C15H15FN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2
- InChIKey: FIPUGBJAKIBBLB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1CC(C2C=CC=CC=2N1)N
計算された属性
- せいみつぶんしりょう: 242.12192665g/mol
- どういたいしつりょう: 242.12192665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3(Predicted)
- ふってん: 364.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.14±0.40(Predicted)
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229152-1g |
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
1956371-89-3 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM229152-1g |
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
1956371-89-3 | 97% | 1g |
$965 | 2021-08-04 |
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1956371-89-3 (2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
